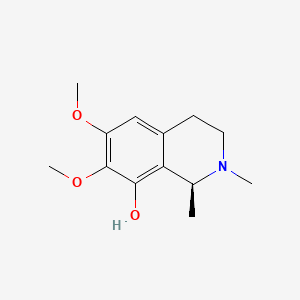
(+)-Pellotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Pellotine is a natural product found in Turbinicarpus pseudopectinatus, Gymnocalycium bodenbenderianum, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Role in Nicotine and Tobacco Research
The Society for Research on Nicotine and Tobacco summarized its inaugural scientific meeting, highlighting the effects of nicotine and tobacco use. Although (+)-Pellotine is not directly mentioned, its relevance lies in the broader context of nicotine research, where compounds like (+)-Pellotine are crucial in understanding the physiological and pharmacological aspects of nicotine and related substances. The conference emphasized the importance of nicotine as both a public health problem and a tool for research, shedding light on genetic determinants of nicotine use and the development of therapeutic uses for nicotine-related compounds in various diseases like schizophrenia, Alzheimer's, Parkinson's, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996).
2. Pharmacogenetics Research
The NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation, concentrating on drugs for asthma, depression, cardiovascular disease, addiction of nicotine, and cancer. While not directly referencing (+)-Pellotine, this research area is pertinent as it involves studying the interaction of drugs like nicotine-related compounds with various genetic makeups. The varied scientific data stored in the Pharmacogenetics and Pharmacogenomics Knowledge Base (PharmGKB) may include information relevant to (+)-Pellotine and similar substances, underlining the role of pharmacogenetics in understanding drug responses (Giacomini et al., 2007).
3. Early Research and Historical Context
An interdisciplinary study on peyote highlighted the role of (+)-Pellotine in the history of scientific research on this cactus. The study mentioned that Lophophora diffusa, a species of peyote, predominantly produces phenolic tetrahydroisoquinoline alkaloids, mainly pellotine, and almost no mescaline. This distinction in chemical composition between Lophophora diffusa and Lophophora williamsii has significant implications for the understanding of peyote's pharmacological properties and the role of compounds like (+)-Pellotine (Bruhn & Holmstedt, 1973).
Propiedades
Número CAS |
83-14-7 |
|---|---|
Nombre del producto |
(+)-Pellotine |
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3/t8-/m0/s1 |
Clave InChI |
NKHMWHLJHODBEP-QMMMGPOBSA-N |
SMILES isomérico |
C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
SMILES canónico |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Sinónimos |
pellotine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



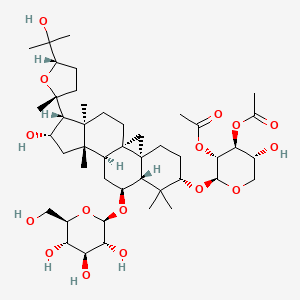
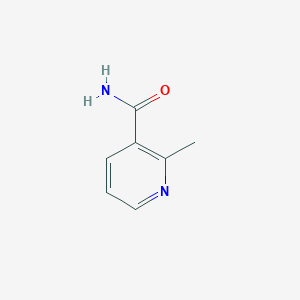
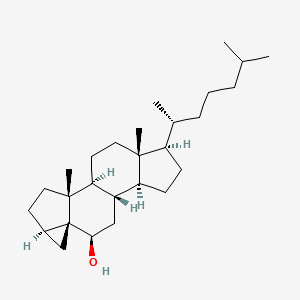
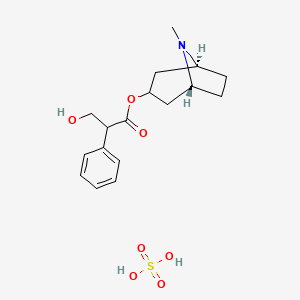
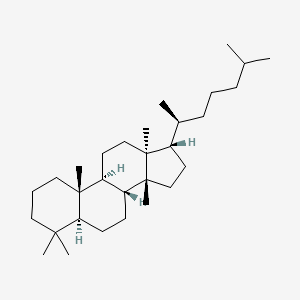
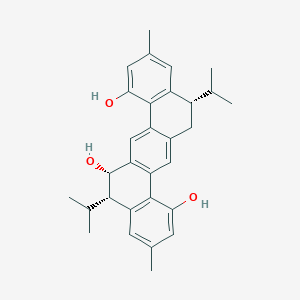

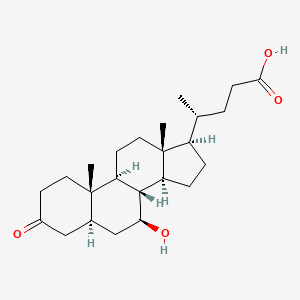
![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)
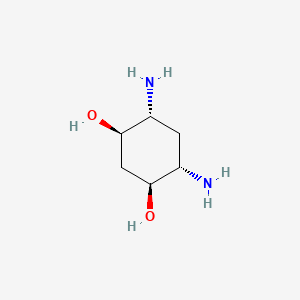
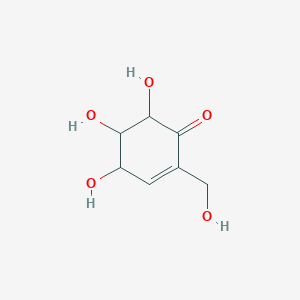
![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)